molecular formula C10H13Cl2N B1464742 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 64603-76-5

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No. B1464742
CAS RN: 64603-76-5
M. Wt: 218.12 g/mol
InChI Key: MWQLDKCAEXIOAI-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N . It is an intermediate in the production of antipsychotic agents and antiparkinson medications .


Molecular Structure Analysis

The molecular structure of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride consists of a tetralin group combined with an amine . The IUPAC name for this compound is 6-chlorotetralin-1-amine;hydrochloride .


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 218.13 . The IUPAC name for this compound is 6-chlorotetralin-1-amine;hydrochloride .

Scientific Research Applications

Chemical Synthesis and Process Development

One of the primary applications of 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is in chemical synthesis, particularly in the development of large-scale stereoselective processes. Researchers have described a multikilogram-scale, stereoselective synthesis procedure, emphasizing its efficiency and high stereochemical purity. This process involves the synthesis of sulfinyl imine and its stereoselective reduction, yielding the amine center with exceptional purity (Han et al., 2007).

Pharmacological Research

Pharmacological research has identified 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as a precursor or key intermediate in the synthesis of various bioactive compounds. For example, studies have explored its use in synthesizing dopamine receptor agonists, highlighting its potential in developing treatments for disorders related to the dopaminergic system (McDermend et al., 1975; Öztaşkın et al., 2011). Additionally, its derivatives have been explored for saluretic and diuretic effects in animal models, further illustrating its versatility in medicinal chemistry applications (Deana et al., 1983).

Synthesis of Bioactive Derivatives

The chemical is also used in synthesizing bioactive derivatives with potential therapeutic applications. This includes the creation of compounds with tumor inhibitory and antioxidant activities. One study described the synthesis of new polyfunctionally substituted tetrahydronaphthalene derivatives, showcasing their promising biological activities (Hamdy et al., 2013). Such research underscores the compound's utility in drug discovery and development processes.

Advanced Organic Chemistry

Further illustrating its versatility, 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride serves as a critical intermediate in advanced organic synthesis techniques. For instance, its incorporation in domino reactions facilitates the efficient construction of novel polyaromatic hydrocarbons, demonstrating its role in advancing synthetic methodologies (Thimmarayaperumal & Shanmugam, 2017).

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLDKCAEXIOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696267
Record name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS RN

64603-76-5
Record name 6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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